molecular formula C14H20NOP B1200845 3-[(Diisopropylphosphoryl)methyl]benzonitrile CAS No. 81373-49-1

3-[(Diisopropylphosphoryl)methyl]benzonitrile

Cat. No.: B1200845
CAS No.: 81373-49-1
M. Wt: 249.29 g/mol
InChI Key: XWXLGRKZBVPABR-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a benzonitrile group attached to a diisopropylphosphoryl methyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Diisopropylphosphoryl)methyl]benzonitrile typically involves the reaction of benzonitrile with diisopropylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

Benzonitrile+Diisopropylphosphoryl chlorideTriethylamineThis compound\text{Benzonitrile} + \text{Diisopropylphosphoryl chloride} \xrightarrow{\text{Triethylamine}} \text{this compound} Benzonitrile+Diisopropylphosphoryl chlorideTriethylamine​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(Diisopropylphosphoryl)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-[(Diisopropylphosphoryl)methyl]benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Diisopropylphosphoryl)methyl]benzonitrile involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The nitrile group can participate in nucleophilic addition reactions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Diethylphosphoryl)methyl]benzonitrile
  • 3-[(Dimethylphosphoryl)methyl]benzonitrile
  • 3-[(Diphenylphosphoryl)methyl]benzonitrile

Uniqueness

3-[(Diisopropylphosphoryl)methyl]benzonitrile is unique due to the presence of diisopropyl groups, which impart steric hindrance and influence its reactivity and interaction with molecular targets. This makes it distinct from other phosphoryl-substituted benzonitriles.

Properties

IUPAC Name

3-[di(propan-2-yl)phosphorylmethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20NOP/c1-11(2)17(16,12(3)4)10-14-7-5-6-13(8-14)9-15/h5-8,11-12H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXLGRKZBVPABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(=O)(CC1=CC(=CC=C1)C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337178
Record name 3-[(Diisopropylphosphoryl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81373-49-1
Record name 3-[(Diisopropylphosphoryl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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